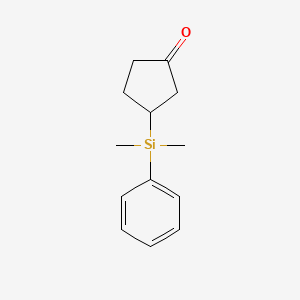

Cyclopentanone, 3-(dimethylphenylsilyl)-

Description

Foundational Role of Silyl-Substituted Cyclopentanones in Synthetic Chemistry

Silyl-substituted cyclopentanones are a class of compounds that have carved out a significant niche in modern organic synthesis. The presence of a silicon-carbon bond introduces a unique set of reactive possibilities, allowing for transformations that are often difficult to achieve with their non-silylated counterparts. The silyl (B83357) group can act as a control element, directing the stereochemical outcome of reactions, or it can serve as a masked functional group, ready to be converted into other functionalities at a later stage of a synthetic sequence.

One of the most valuable applications of β-silyl ketones, such as Cyclopentanone (B42830), 3-(dimethylphenylsilyl)-, is in the realm of stereocontrolled synthesis. The bulky silyl group can influence the approach of reagents to the cyclopentanone ring, leading to high levels of diastereoselectivity in reactions such as aldol (B89426) condensations and alkylations. Furthermore, the silyl group can be stereospecifically replaced by a hydroxyl group, providing a powerful method for the synthesis of chiral alcohols. This transformation highlights the role of the silyl group as a "masked hydroxyl" group, which is stable under a variety of reaction conditions that would not be tolerated by a free hydroxyl group.

Historical Development of Methodologies for Silyl-Functionalized Cyclic Ketones

The journey to synthesize silyl-functionalized cyclic ketones has been marked by significant advancements in organometallic chemistry. Early methods often involved multi-step sequences with limited efficiency. A pivotal moment in this field was the development of silyl-lithium reagents and their subsequent use in the formation of silylcuprates. These reagents proved to be highly effective for the conjugate addition of a silyl group to α,β-unsaturated ketones, a class of reactions that provides direct access to β-silyl ketones.

The reaction of a silyl-lithium reagent with a copper(I) salt generates a silylcuprate, which can then undergo a 1,4-conjugate addition to an enone like cyclopentenone. rsc.org This method has become a cornerstone for the synthesis of 3-silylcyclopentanones. The efficiency and selectivity of this reaction have been further improved through the development of mixed cuprates and the use of catalytic amounts of copper. acs.org The choice of the silyl group and the reaction conditions can influence the stereochemical outcome of the addition, allowing for the synthesis of specific stereoisomers.

More recent developments have focused on catalytic enantioselective methods for the synthesis of chiral silyl-substituted ketones. These methods often employ chiral ligands in combination with a metal catalyst, such as copper, to induce asymmetry in the conjugate addition of a silyl group to an enone. nih.gov The resulting enantiomerically enriched β-silyl ketones are highly valuable intermediates for the synthesis of complex natural products and pharmaceuticals.

Scope of Academic Research on 3-(Dimethylphenylsilyl)cyclopentanone Derivatives

While specific academic research on Cyclopentanone, 3-(dimethylphenylsilyl)- is limited, the broader field of silyl-functionalized carbocycles is an active area of investigation. Current research trends are focused on the development of new and more efficient methods for the synthesis of these compounds, as well as on expanding their applications in organic synthesis.

A significant portion of the research in this area is dedicated to the development of novel catalytic systems for the enantioselective synthesis of silyl-substituted cyclic ketones. nih.gov The goal is to create catalysts that are not only highly efficient and selective but also environmentally benign. Another area of active research is the exploration of new reactions and transformations of silyl-substituted ketones. This includes the development of new methods for the conversion of the silyl group into other functional groups and the use of these compounds in cascade reactions to build molecular complexity rapidly.

The application of silyl-substituted cyclopentanones in the total synthesis of natural products is another key research focus. The unique reactivity of these compounds makes them ideal intermediates for the synthesis of complex molecules with multiple stereocenters. As our understanding of the chemistry of silyl-substituted ketones continues to grow, it is expected that their use in organic synthesis will become even more widespread, with new and innovative applications emerging in the years to come.

Structure

3D Structure

Properties

CAS No. |

109023-10-1 |

|---|---|

Molecular Formula |

C13H18OSi |

Molecular Weight |

218.37 g/mol |

IUPAC Name |

3-[dimethyl(phenyl)silyl]cyclopentan-1-one |

InChI |

InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3 |

InChI Key |

ATYQIQHFAGEZRO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for the Formation of Cyclopentanone, 3 Dimethylphenylsilyl and Its Key Intermediates

Organocatalytic Domino Reactions for Cyclopentanone (B42830) Core Construction

Organocatalytic domino reactions provide an efficient and atom-economical approach to building complex molecular architectures from simple precursors in a single pot. nih.gov These reactions often rely on the transient formation of chiral intermediates to guide the stereochemical outcome of multiple bond-forming events.

The Michael addition, a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgnumberanalytics.com A domino Michael/Michael sequence offers a powerful pathway for the construction of cyclic systems. In the context of silylated cyclopentanones, this strategy would involve an initial intermolecular Michael addition to an α,β-unsaturated aldehyde, such as 3-(dimethylphenylsilyl)propenal.

The reaction mechanism begins with the addition of a suitable Michael donor (e.g., a β-ketoester or a malonate derivative) to the silylated propenal. This first addition creates a new enolate intermediate. This intermediate is strategically positioned to undergo a second, intramolecular Michael addition, attacking another electrophilic site within the molecule to forge the five-membered cyclopentanone ring. The development of one-pot organocatalytic domino Michael/α-alkylation reactions between compounds like bromoacetoacetate esters and enals has established a precedent for synthesizing functionalized cyclopentanones. nih.gov

Achieving high enantioselectivity in the synthesis of chiral molecules is a primary goal of modern organic synthesis. Diphenylprolinol silyl (B83357) ethers have emerged as highly effective chiral organocatalysts for a variety of asymmetric transformations, including conjugate additions. elsevierpure.comunl.ptorganic-chemistry.org These catalysts operate by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde. nih.gov This activation lowers the LUMO of the aldehyde, rendering it highly susceptible to nucleophilic attack while the bulky catalyst scaffold effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.

In the synthesis of a chiral silylated cyclopentanone, a catalyst like diphenylprolinol silyl ether would be used to mediate the domino Michael/Michael or Michael/alkylation reaction. nih.govnih.gov The reaction between an enal and a nucleophile proceeds with high diastereo- and enantioselectivity. elsevierpure.com Research has shown that these catalysts are effective for the direct enantioselective Michael reaction of aldehydes and nitroalkenes, affording the Michael adduct with high syn selectivity and excellent enantioselectivity. unl.pt The use of an acid co-catalyst, such as benzoic acid, can accelerate the reaction, with methanol (B129727) often being the optimal solvent to achieve high yields and selectivities. organic-chemistry.org This methodology has been successfully applied to a wide range of enals and nitroalkanes, demonstrating its broad utility. organic-chemistry.org

Table 1: Key Features of Diphenylprolinol Silyl Ether Catalysis

| Feature | Description |

|---|---|

| Catalyst Type | Chiral aminocatalyst, a derivative of proline. |

| Activation Mode | Forms a transient chiral iminium ion with α,β-unsaturated aldehydes. |

| Stereocontrol | The bulky diphenylsilyl groups create a chiral environment, directing the stereochemical outcome of the reaction. |

| Reaction Scope | Effective for various transformations including Michael additions, Henry reactions, and tandem sequences. elsevierpure.comorganic-chemistry.org |

| Selectivity | Typically provides products with high diastereoselectivity and enantioselectivity (often up to 99% ee). nih.gov |

Annulation Methodologies for Silylated Cyclopentanone Frameworks

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of cyclic compound synthesis. For cyclopentanones, [3+2] annulation strategies are particularly powerful.

The [3+2] annulation, often referred to as the "Danheiser Annulation," is a versatile method for constructing five-membered carbocycles. mit.edu This reaction involves the formal cycloaddition of a three-carbon component with a two-carbon component. Allenylsilanes and allylsilanes are frequently employed as the three-carbon synthon in these transformations. mit.edu

In a typical Danheiser annulation for cyclopentene (B43876) synthesis, an allenylsilane reacts with an α,β-unsaturated ketone in the presence of a Lewis acid. nih.gov The allenylsilane adds at its terminus, leading to a β-silicon-stabilized vinyl cation intermediate, which then cyclizes to form a silylated cyclopentene. nih.gov These silylated cyclopentenes are direct precursors to the target cyclopentanone. Allylsilanes can also be used in similar five-membered ring annulations. mit.edu

A distinct [3+2] annulation pathway has also been reported where the allenylsilane functions as a two-carbon synthon when reacting with internal alkynes, a process initiated by a silylium (B1239981) ion. nih.gov This highlights the versatile reactivity of organosilanes in constructing cyclic frameworks.

Table 2: Comparison of Organosilanes in [3+2] Annulation

| Organosilane | Role in Annulation | Typical Reaction Partner | Key Feature |

|---|---|---|---|

| Allenylsilane | Three-carbon synthon | α,β-Unsaturated Ketones | Known as the Danheiser Annulation, forms silylated cyclopentenes via a vinyl cation intermediate. mit.edunih.gov |

| Allylsilane | Three-carbon synthon | Various Electrophiles | Used in cyclopentane (B165970) annulation, with the stereochemical course being a key area of study. mit.edu |

Lewis acids play a crucial role in many annulation reactions by activating the electrophilic partner towards nucleophilic attack. In the context of the Danheiser annulation, a Lewis acid is essential for activating the α,β-unsaturated ketone, thereby facilitating the initial addition of the allenylsilane or allylsilane. nih.gov

Recent research has also demonstrated that silylated electron-deficient cyclopentadienes can themselves function as effective silicon Lewis acid catalysts. nih.govnih.govrsc.org These catalysts can promote C-C bond formation through anion abstraction pathways. nih.gov Furthermore, highly reactive silylium ions can initiate and sustain catalytic cycles in annulation reactions. nih.gov For instance, a silylium ion can promote the [3+2] annulation of allenylsilanes with alkynes, where the silylium-ion promoter is regenerated during the catalytic cycle. nih.gov The use of Lewis acids like aluminum triflate has also been shown to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl dienol ethers, showcasing their utility in forming complex bridged carbocycles. rsc.org

Silyl Cuprate (B13416276) Conjugate Addition Protocols

The direct introduction of a silyl group onto a pre-formed ring can be efficiently achieved through the conjugate addition of an organocuprate reagent. Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl systems. wikipedia.org

For the synthesis of Cyclopentanone, 3-(dimethylphenylsilyl)-, a silyl cuprate reagent is added to a cyclopentenone precursor. The conjugate addition of a phenyldimethylsilyl-cuprate reagent to α,β-unsaturated esters and amides is known to be diastereoselective. researchgate.net When applied to 2-cycloenones, the 1,4-addition of dimethylphenylsilyl cuprate followed by quenching of the resulting enolate leads to the formation of 3-silylcycloalkanones. researchgate.net This reaction exhibits high trans selectivity, meaning the newly introduced silyl group and the substituent at the 2-position are oriented on opposite faces of the ring. researchgate.net This stereocontrol is a key advantage of the methodology. The reaction is versatile and works for different ring sizes and substituents on the silicon atom. researchgate.net

Table 3: Research Findings on Silyl Cuprate Addition to 2-Cycloenones

| Reactant | Reagent | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2-Cycloenone | Dimethylphenylsilyl cuprate | trans-2-substituted-3-(dimethylphenylsilyl)cyclanone | The reaction gives very high trans selectivity regardless of the aryl group or ring size. | researchgate.net |

Stereoselective 1,4-Addition of Dialkylphenylsilyl Cuprates to Cyclic Enones

The conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing 3-silyl cyclopentanones, the 1,4-addition of a silyl cuprate reagent to a cyclic enone is a key strategy. The stereoselectivity of this addition is a critical factor, often influenced by the reaction conditions, the nature of the enone, and the substituents on the silicon atom.

Research into the 1,4-addition of dialkylphenylsilyl cuprates to 2-cycloenones has revealed important insights into controlling the stereochemical outcome. researchgate.net The addition of a dimethylphenylsilyl cuprate to a cyclic enone, such as 2-cyclopentenone, proceeds to form a silicon enolate intermediate. The stereochemistry of the resulting 3-(dimethylphenylsilyl)cyclopentanone is determined at this stage.

A significant finding is that the quenching agent and temperature play a crucial role in the observed stereoselectivity. researchgate.net When the reaction is quenched with a saturated ammonium (B1175870) chloride solution at low temperatures (e.g., 0°C), the stereoselectivity of the 1,4-addition to 2-aryl-2-cycloenones is dependent on the nature of the aryl group and the ring size. However, a more general and highly stereoselective outcome can be achieved by quenching the reaction with methanol at room temperature. This latter procedure has been shown to yield products with very high trans selectivity, irrespective of the aryl group on the enone, the size of the ring, or the substituents on the silicon atom. researchgate.net This high trans selectivity is a valuable feature for the synthesis of specific stereoisomers of 3-silyl cycloalkanones.

Table 1: Stereoselectivity of 1,4-Addition of Dimethylphenylsilyl Cuprate to 2-Cycloenones

| Enone Substrate | Quenching Conditions | Major Isomer | Stereoselectivity | Reference |

|---|---|---|---|---|

| 2-Aryl-2-cycloenones | sat. NH4Cl, 0°C | Dependent on aryl group and ring size | Variable | researchgate.net |

| 2-Aryl-2-cycloenones | Methanol, room temp. | trans | Very High | researchgate.net |

Tandem Reactions Involving In Situ Generated Enolates with Electrophiles

A significant advantage of the 1,4-addition of silyl cuprates is the in situ generation of a silicon enolate intermediate. This enolate is a potent nucleophile and can be trapped with various electrophiles in a tandem, one-pot reaction, leading to the formation of 2-substituted-3-silylcycloalkanones. This approach provides a direct route to more complex functionalized cyclopentanone derivatives.

It has been demonstrated that the enolates resulting from the 1,4-addition of dimethylphenylsilyl cuprate to 2-cycloenones can react with electrophiles such as arylmethyl bromides. researchgate.net This tandem reaction has been observed to proceed with high stereoselectivity, exclusively affording the trans isomers of the 2-substituted-3-silylcycloalkanones. researchgate.net This high diastereoselectivity is a powerful tool for the construction of specific stereoisomers of highly functionalized cyclopentanones. The exclusive formation of the trans product suggests that the electrophilic attack occurs from the less hindered face of the enolate, opposite to the bulky silyl group.

Table 2: Tandem 1,4-Addition and Electrophilic Trapping

| Enone Substrate | Silyl Cuprate | Electrophile | Product Stereochemistry | Reference |

|---|

Reductive Cyclization and Cross-Coupling Approaches

Beyond conjugate addition strategies, reductive cyclization and cross-coupling reactions offer alternative pathways to silyl-substituted cyclopentanones. These methods often involve the use of powerful reducing agents, such as samarium(II) iodide, to initiate cyclization cascades.

Samarium(II) Iodide-Mediated Reductive Cyclization of Silylated Propenoates

Samarium(II) iodide (SmI2) is a versatile single-electron transfer reagent widely used in organic synthesis for promoting a variety of reductive coupling and cyclization reactions. nih.govnih.gov While direct evidence for the synthesis of Cyclopentanone, 3-(dimethylphenylsilyl)- via the reductive cyclization of a silylated propenoate is not explicitly detailed in the provided search results, the principles of SmI2-mediated cyclizations strongly suggest its feasibility.

SmI2-mediated intramolecular reactions are particularly effective for the construction of five-membered rings. nih.gov The general strategy would involve a precursor containing both a silyl-substituted propenoate moiety and a tethered carbonyl or other reducible functional group. The reaction is initiated by the reduction of a suitable functional group by SmI2 to generate a radical, which then undergoes an intramolecular addition to the silylated alkene.

Research has shown that a C-Si bond can act as a stereocontrol element in SmI2-mediated cyclizations to form cyclopentanols with excellent diastereocontrol. manchester.ac.uk This suggests that a silyl group strategically placed on a precursor molecule can effectively direct the stereochemical course of the cyclization. The resulting silylated cyclopentanols can then be oxidized to the corresponding cyclopentanones.

Cyclization Reactions Leading to Functionalized Cyclopentanone Derivatives

The formation of functionalized cyclopentanone derivatives can be achieved through various cyclization strategies. SmI2-mediated reactions are particularly noteworthy for their ability to tolerate a wide range of functional groups and proceed under mild conditions. nih.gov

Intramolecular ketyl-olefin coupling reactions mediated by SmI2 are a powerful method for the synthesis of carbocycles, including functionalized cyclopentanes. nih.gov This process involves the reduction of a ketone to a ketyl radical, which then undergoes an intramolecular cyclization onto a tethered alkene. For the synthesis of a 3-silyl cyclopentanone derivative, the alkene precursor would bear the dimethylphenylsilyl group. The resulting cyclized product, a silylated cyclopentanol, can then be oxidized to the desired cyclopentanone. The stereochemistry of the final product is often influenced by the transition state of the cyclization, which can be controlled by the strategic placement of substituents on the precursor. manchester.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cyclopentanone, 3-(dimethylphenylsilyl)- |

| 2-Cyclopentenone |

| 2-Aryl-2-cycloenones |

| Dimethylphenylsilyl cuprate |

| Arylmethyl bromides |

| 2-Substituted-3-silylcycloalkanones |

| Samarium(II) iodide |

| Silylated propenoates |

Stereochemical Control and Asymmetric Synthesis of 3 Dimethylphenylsilyl Cyclopentanone Frameworks

Enantioselective Catalysis for Chiral Cyclopentanone (B42830) Scaffolds

The development of catalytic asymmetric methods to construct chiral cyclopentanone rings has been a significant area of research. These methods allow for the synthesis of enantiomerically enriched products from achiral starting materials, a highly desirable transformation in the synthesis of pharmaceuticals and other biologically active molecules.

N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Annulations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the asymmetric synthesis of cyclopentanones. researchgate.netresearchgate.net In the context of forming silyl-substituted cyclopentanones, NHC catalysis can be employed in annulation reactions of enals with various partners. A theoretical study has shed light on the mechanism and origin of stereoselectivity in the NHC-catalyzed annulation reaction between an enal and a β-silyl enone. researchgate.net This type of reaction is thought to proceed through the formation of a chiral acyl azolium intermediate, which then undergoes a cascade of reactions to form the cyclopentanone ring.

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral NHC catalyst, the substrates, and the reaction conditions. For instance, in the NHC-catalyzed [3+2] annulation of enals with vinyl ketones, the use of additives like Ti(OiPr)4 can be crucial for achieving high stereoselectivity. researchgate.net While a specific example for the direct synthesis of 3-(dimethylphenylsilyl)cyclopentanone via this method is not extensively documented in readily available literature, the general principles can be applied. A plausible synthetic route would involve the reaction of an appropriate enal with a vinylsilane derivative in the presence of a chiral NHC catalyst.

A general representation of an NHC-catalyzed [3+2] annulation to form a substituted cyclopentanone is shown below:

![General scheme for NHC-catalyzed [3+2] annulation](httpshttps://i.imgur.com/image1.png)

The choice of the NHC catalyst is critical for inducing high enantioselectivity. A variety of chiral triazolium salts, which are precursors to NHCs, have been developed for such transformations. nih.gov

Asymmetric Michael Reactions in Cyclopentanone Core Formation

The asymmetric Michael addition is a powerful C-C bond-forming reaction that can be utilized to establish the chiral center in the 3-(dimethylphenylsilyl)cyclopentanone framework. This can be achieved through the conjugate addition of a nucleophile to a cyclopentenone derivative or the addition of a silyl-containing nucleophile to an appropriate Michael acceptor. Chiral amines are often employed as organocatalysts in these reactions, activating the substrates through the formation of chiral enamines or iminium ions. rsc.org

For the synthesis of 3-(dimethylphenylsilyl)cyclopentanone, one could envision the conjugate addition of a dimethylphenylsilyl nucleophile, such as a silyl (B83357) radical or a silyl anion equivalent, to cyclopentenone. Alternatively, a Michael addition of a carbon nucleophile to a 3-(dimethylphenylsilyl)cyclopent-2-en-1-one could be employed. The use of chiral bifunctional catalysts, such as tertiary amine-squaramides, has been shown to be effective in promoting asymmetric Michael additions to form complex cyclic systems with high enantioselectivity. nih.gov

A representative example of an organocatalyzed asymmetric Michael addition is the reaction of isobutyraldehyde (B47883) with maleimides, where a chiral thiourea-based catalyst can achieve high enantioselectivity even at very low catalyst loadings in aqueous media. pharmacy180.com While not directly applied to the synthesis of the target compound, this demonstrates the potential of organocatalysis in controlling the stereochemistry of Michael adducts.

Diastereoselective Transformations and Control

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Controlling the diastereoselectivity of these transformations is crucial for the synthesis of complex molecules with multiple stereocenters.

Diastereoselectivity in Aldol (B89426) Products from Silyl-Containing Substrates

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating new stereocenters. The diastereoselectivity of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. chemtube3d.comgithub.io The geometry of the enolate (E or Z) and the steric hindrance of the substituents on both the enolate and the aldehyde determine the preferred transition state and thus the stereochemical outcome (syn or anti). chemtube3d.comgithub.ionih.gov

In the context of synthesizing derivatives of 3-(dimethylphenylsilyl)cyclopentanone, an aldol reaction could be performed on the enolate of the parent ketone. The bulky dimethylphenylsilyl group at the 3-position would be expected to exert significant steric influence on the facial selectivity of the enolate's attack on an aldehyde, leading to a high degree of diastereoselectivity. For instance, diastereoselective aldol reactions of enolates generated from vicinally substituted trimethylsilylmethyl cyclopropyl (B3062369) ketones have been reported to proceed with good selectivity. nih.gov

The use of boron enolates can often lead to higher levels of diastereoselectivity compared to lithium enolates due to the shorter B-O bond lengths, which amplify steric interactions in the transition state. chemtube3d.com

Table 1: General Principles of Diastereoselectivity in Aldol Reactions

| Enolate Geometry | Predicted Product Diastereomer | Key Factor |

| (Z)-enolate | syn-aldol | Minimized 1,3-diaxial interactions in the chair-like transition state. github.ionih.gov |

| (E)-enolate | anti-aldol | Minimized 1,3-diaxial interactions in the chair-like transition state. nih.gov |

Stereocontrol in Conjugate Addition of Silyl Cuprates

The conjugate addition of organocuprates to α,β-unsaturated ketones is a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of silyl cuprates, such as those derived from dimethylphenylsilyllithium, allows for the introduction of a silyl group at the β-position of an enone. The stereocontrol in these reactions is generally high, with the incoming nucleophile approaching from the less hindered face of the enone.

For the synthesis of 3-(dimethylphenylsilyl)cyclopentanone, the conjugate addition of a dimethylphenylsilyl cuprate (B13416276) reagent to cyclopentenone would be a direct and efficient approach. The stereochemical outcome of such additions can be influenced by the presence of existing stereocenters on the cyclopentenone ring. In the absence of other stereodirecting groups, the reaction would yield a racemic mixture of the 3-silylated cyclopentanone. However, if a chiral auxiliary is present on the cyclopentenone, high diastereoselectivity can be achieved.

Formation of Contiguous Stereogenic Centers in Multi-Step Syntheses

The synthesis of molecules with multiple, contiguous stereogenic centers presents a significant challenge. The stereochemical outcome of each bond-forming step must be carefully controlled to obtain the desired diastereomer. Multi-step synthetic sequences often employ a combination of the aforementioned stereoselective reactions.

For example, a synthetic strategy towards a complex derivative of 3-(dimethylphenylsilyl)cyclopentanone could involve an initial enantioselective Michael addition to establish the first stereocenter. Subsequent diastereoselective reactions, such as an aldol addition or an alkylation of the resulting enolate, would then be used to introduce additional stereocenters with high fidelity. The synthesis of cyclopentanone derivatives with four contiguous stereogenic centers has been achieved through organocatalytic domino Michael/aldol reactions. nih.gov

The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a particularly efficient approach for the construction of complex molecules with multiple stereocenters. These reactions often rely on the careful selection of catalysts and reaction conditions to orchestrate a series of stereoselective transformations. The synthesis of polypropionate structures, which are characterized by numerous contiguous stereocenters, has been achieved through highly stereoselective aldol cascades.

Mechanistic Factors Influencing Stereoselectivity

The stereochemical outcome in the synthesis and subsequent reactions of 3-(dimethylphenylsilyl)cyclopentanone is dictated by a delicate interplay of various mechanistic factors. The formation of enolates, key intermediates in many reactions of ketones, and their subsequent protonation are critical steps where stereochemistry is often set. The relative stability of intermediates and transition states, as well as the conditions under which the reaction is performed and terminated, all play a crucial role in determining the final stereoisomeric composition of the product.

Thermodynamic Versus Kinetic Control in Silylated Cyclic Ketone Reactions

In the context of reactions involving unsymmetrical ketones like 3-(dimethylphenylsilyl)cyclopentanone, the deprotonation to form an enolate can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. The kinetic product is the one that is formed faster, typically by removing the most accessible proton, while the thermodynamic product is the most stable one. semanticscholar.orgnih.gov The choice of reaction conditions, such as temperature, base, and solvent, determines which of these pathways is favored. semanticscholar.orglibretexts.org

Under kinetic control , which is typically favored by low temperatures (e.g., -78 °C), strong, sterically hindered bases like lithium diisopropylamide (LDA), and aprotic solvents, the deprotonation occurs at the less substituted α-carbon (C-5). youtube.com This is because the approach of the bulky base is less sterically hindered at this position. The resulting kinetic enolate is less substituted and generally less stable.

Conversely, thermodynamic control is favored by higher temperatures, weaker bases, and protic solvents, which allow for equilibration between the possible enolates. Under these conditions, the more stable, more substituted enolate is preferentially formed. For 3-(dimethylphenylsilyl)cyclopentanone, this would involve deprotonation at the C-2 position. The resulting thermodynamic enolate benefits from the stabilizing effect of the adjacent dimethylphenylsilyl group.

The interplay between kinetic and thermodynamic control is crucial in determining the regioselectivity of enolate formation and, consequently, the position of subsequent functionalization. Theoretical studies on related β-functionalized cyclic ketones have shown that the electronic effects and steric hindrance of the substituent significantly influence the relative stabilities of the kinetic and thermodynamic enolates. nih.gov For instance, the presence of a bulky silyl group can disfavor the formation of the adjacent thermodynamic enolate to some extent due to steric interactions, although electronic factors may still favor it.

A theoretical investigation into the deprotonation of β-functionalized cyclic ketones using lithium hexamethyldisilazide (LHMDS) highlighted the surprising formation of the "thermodynamic" enolate as the sole product even under typical kinetic conditions for some substrates. nih.gov This underscores that the outcome is not always intuitive and depends on a subtle balance of electronic and steric factors, as well as potential coordinating effects with the counter-ion. nih.gov

| Control Type | Typical Conditions | Favored Enolate of 3-(Dimethylphenylsilyl)cyclopentanone | Product Characteristic |

| Kinetic Control | Low temperature (-78 °C), Strong/bulky base (LDA), Aprotic solvent (THF) | Deprotonation at C-5 | Forms faster |

| Thermodynamic Control | Higher temperature, Weaker base, Protic solvent | Deprotonation at C-2 | More stable |

Influence of Quenching Conditions on Stereoisomer Ratios

Once an enolate of 3-(dimethylphenylsilyl)cyclopentanone is formed, the subsequent quenching step, typically involving protonation, is critical in establishing the final stereochemistry at the α-carbon. The geometry of the enolate and the nature of the proton source can significantly influence the facial selectivity of the proton delivery, leading to different diastereomers or enantiomers.

The protonation of a prochiral enolate can proceed from either of its two faces. In the absence of any chiral influence, a racemic or diastereomeric mixture is typically obtained. However, the use of chiral proton sources or chiral catalysts can lead to highly stereoselective protonation. nih.gov

The stereochemical outcome of enolate protonation can be influenced by several factors:

Internal vs. External Proton Source: In some cases, an internal proton source within the reaction mixture can lead to a specific stereochemical outcome. Alternatively, the controlled addition of an external proton source (the quenching step) is a common strategy.

Chiral Proton Donors: The use of chiral acids or alcohols as proton sources can induce asymmetry. For instance, enantioselective protonation of silyl enol ethers of cyclic ketones has been achieved with high efficiency using chiral Brønsted acids derived from cationic gold(I) complexes in the presence of an alcohol. nih.govorganic-chemistry.org The choice of the chiral ligand on the metal and the counterion have been shown to be critical for achieving high enantioselectivity. nih.gov

Temperature and Quenching Rate: Rapid quenching at low temperatures tends to "trap" the kinetically favored product of protonation. Slower quenching at higher temperatures might allow for equilibration, favoring the thermodynamically more stable stereoisomer. The exposure of a ketone with a chiral α-carbon to acidic or basic conditions can lead to epimerization through enol or enolate formation, resulting in a racemic mixture if left to equilibrate. youtube.com

Additives: The presence of coordinating agents, such as lithium salts, can influence the aggregation state and reactivity of the enolate, thereby affecting the stereochemical course of the protonation.

For the enolate derived from 3-(dimethylphenylsilyl)cyclopentanone, the bulky dimethylphenylsilyl group is expected to play a significant role in directing the approach of the proton. Protonation will likely occur from the face opposite to this bulky substituent to minimize steric hindrance, leading to a predominance of the trans isomer, where the newly introduced proton and the silyl group are on opposite sides of the ring.

The table below illustrates hypothetical stereoisomer ratios that could be expected under different quenching scenarios for the enolate of 3-(dimethylphenylsilyl)cyclopentanone, based on general principles observed in related systems.

| Quenching Condition | Proton Source | Expected Major Stereoisomer | Rationale |

| Standard Quench | Saturated NH₄Cl | trans-3-(Dimethylphenylsilyl)cyclopentanone | Steric hindrance from the silyl group directs the proton to the opposite face. |

| Chiral Protonation | (R)-BINOL-derived Brønsted Acid | (R)- or (S)-3-(Dimethylphenylsilyl)cyclopentanone | The chiral environment of the proton source dictates the facial selectivity of proton delivery. nih.gov |

| Equilibration Conditions | Weak acid, Room Temperature | Mixture of cis and trans isomers | Allows for equilibration towards the thermodynamically more stable isomer(s). |

Reactivity and Subsequent Transformations of the 3 Dimethylphenylsilyl Cyclopentanone Moiety

Silicon-Mediated Functional Group Interconversions

The carbon-silicon bond in 3-(dimethylphenylsilyl)cyclopentanone serves as a precursor to other functional groups through well-established organosilicon chemistry. These transformations are often characterized by their high stereospecificity and tolerance of various functional groups.

Fleming-Tamao Oxidation for Carbon-Silicon to Carbon-Oxygen Bond Conversion

The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl (B83357) group as a masked hydroxyl group. wikipedia.orgorganic-chemistry.org This reaction proceeds with retention of configuration at the carbon center, making it highly valuable in stereocontrolled synthesis. wikipedia.org The dimethylphenylsilyl group, as present in 3-(dimethylphenylsilyl)cyclopentanone, is a classic substrate for the Fleming variant of this oxidation. wikipedia.orgorganic-chemistry.org

The process typically involves a two-pot sequence. wikipedia.org First, the stable phenyl group on the silicon is replaced by a more reactive group, such as a halogen or a heteroatom. wikipedia.orgorganic-chemistry.org This is often achieved through electrophilic attack at the ipso-position of the phenyl ring, which is facilitated by the stabilizing effect of the silicon atom on the resulting beta-carbocation. wikipedia.org Subsequent attack by a heteroatom displaces the phenyl group in a key step known as protodesilylation. wikipedia.org

In the second step, the activated silane (B1218182) reacts with a peroxy acid, like peracetic acid or m-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide. wikipedia.orgcaltech.edu This forms a silyl peroxide intermediate which then undergoes a acs.orgresearchgate.net-rearrangement, migrating an alkyl group from silicon to oxygen, to yield an alkoxysilane. nrochemistry.com Final protic workup cleaves the silicon-oxygen bond to furnish the desired alcohol. organic-chemistry.org The byproducts of this reaction are typically water-soluble, simplifying product isolation. nrochemistry.com

The stability of the dimethylphenylsilyl group allows it to be carried through various reaction conditions where a free hydroxyl group would not be tolerated, highlighting its utility in the total synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

| Reaction Step | Description | Key Reagents |

| Phenyl Group Removal | Electrophilic substitution to replace the phenyl group with a more reactive species. | Electrophile (e.g., H+), Halogen source |

| Oxidation | Conversion of the activated silane to an alkoxysilane via a peroxide intermediate. | Peroxy acid (e.g., mCPBA), Hydrogen peroxide |

| Workup | Cleavage of the Si-O bond to yield the final alcohol product. | Protic solvent |

Transformation of Phenylsilyl to Fluorosilyl Bonds (Si-Ph to Si-F)

A key step in activating the dimethylphenylsilyl group for oxidation is its conversion to a more reactive halosilyl derivative. organic-chemistry.org Specifically, the transformation of the phenylsilyl group to a fluorosilyl group is a common strategy. This is often accomplished by treating the organosilane with reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or potassium hydrogen fluoride (KHF2). caltech.edu The greater reactivity of the resulting fluorosilane is attributed to the increased Lewis acidity of the silicon atom, which facilitates the subsequent oxidation step in the Fleming-Tamao protocol. organic-chemistry.org

Chemical Modifications at the Carbonyl Center and Alpha Positions

The carbonyl group and the adjacent alpha carbons of 3-(dimethylphenylsilyl)cyclopentanone are also sites for various chemical modifications, allowing for further diversification of the molecular scaffold.

Reduction of the Ketone Functionality, including Hydrosilylation

The ketone functionality of 3-(dimethylphenylsilyl)cyclopentanone can be reduced to the corresponding alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed for this transformation. solubilityofthings.com The choice of reducing agent can influence the stereochemical outcome of the reduction, particularly in cyclic systems where attack can occur from either the less hindered or more hindered face. imperial.ac.uk Dissolving metal reductions often yield the thermodynamically more stable alcohol isomer. imperial.ac.uk

Hydrosilylation is another important method for the reduction of ketones, involving the addition of a silicon hydride across the C=O double bond. researchgate.netnih.gov This reaction is typically catalyzed by transition metal complexes. The resulting silyl ether can then be hydrolyzed to the alcohol. The use of chiral catalysts can achieve asymmetric reduction, providing access to enantiomerically enriched alcohols. imperial.ac.uk

| Reduction Method | Reagent(s) | Product |

| Hydride Reduction | NaBH4, LiAlH4 | Secondary alcohol |

| Dissolving Metal Reduction | e.g., Na/NH3 | Secondary alcohol (thermodynamic product) |

| Hydrosilylation | Silane (e.g., HSiR3), Transition metal catalyst | Silyl ether (hydrolyzed to alcohol) |

Alpha-Functionalization Strategies for Silylated Cyclic Ketones

The positions alpha to the carbonyl group in cyclic ketones are nucleophilic upon deprotonation (forming an enolate) and can be functionalized with various electrophiles.

The α-acetoxylation of ketones, introducing an acetoxy group at the carbon adjacent to the carbonyl, can be achieved using reagents like (diacetoxy)iodobenzene. rsc.org Studies on related cyclic ketones have shown that the stereochemical outcome of such reactions can be influenced by the existing stereocenters in the molecule. rsc.org In the case of a silylated cyclic ketone, the bulky silyl group can exert significant steric control, directing the incoming electrophile to the less hindered face of the enolate. This diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters. Kinetic studies and theoretical calculations on similar systems suggest that the reaction mechanism can be dependent on the specific structure of the ketone. rsc.org

Derivatization Strategies for Chemical Conversion

Derivatization of 3-(dimethylphenylsilyl)cyclopentanone is a crucial step for various applications, including chemical synthesis and analytical characterization. The carbonyl group and the enolizable protons on the cyclopentanone (B42830) ring are the primary sites for such transformations.

The reaction of carbonyl compounds with methoxyamine hydrochloride to form methoximes is a well-established method for protecting the carbonyl group or for creating derivatives suitable for analysis, such as in gas chromatography-mass spectrometry (GC-MS). youtube.com This reaction proceeds by the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of 3-(dimethylphenylsilyl)cyclopentanone, followed by dehydration to yield the corresponding methoxime.

The formation of methoximes from ketones is a common derivatization technique that can enhance the stability and volatility of the parent compound. youtube.com In the context of 3-(dimethylphenylsilyl)cyclopentanone, this reaction would yield 3-(dimethylphenylsilyl)cyclopentanone O-methyl oxime. The reaction is typically carried out in a suitable solvent, such as pyridine, often with gentle heating to drive the reaction to completion. youtube.com

Table 1: Representative Conditions for Methoximation of Ketones

| Parameter | Condition |

| Reagent | Methoxyamine hydrochloride |

| Solvent | Pyridine |

| Temperature | 37°C - 80°C |

| Reaction Time | 30 - 90 minutes |

| Product | O-methyl oxime |

This table presents typical conditions for the methoximation of ketones based on general literature procedures. youtube.com

The presence of the bulky dimethylphenylsilyl group at the 3-position is not expected to significantly hinder the methoximation reaction at the distal carbonyl group. The resulting methoxime can exist as a mixture of (E) and (Z) isomers due to restricted rotation around the C=N bond.

The enolizable nature of cyclopentanone allows for the formation of silyl enol ethers, which are versatile intermediates in organic synthesis. wikipedia.org In the case of 3-(dimethylphenylsilyl)cyclopentanone, deprotonation at either the C2 or C5 position can lead to the formation of an enolate, which can then be trapped with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a silyl enol ether. wikipedia.orgthieme-connect.de

The regioselectivity of enolate formation, and thus the structure of the resulting silyl enol ether, can be influenced by the reaction conditions. Under kinetic control (strong, sterically hindered base at low temperature, e.g., lithium diisopropylamide (LDA) at -78°C), deprotonation is likely to occur at the less sterically hindered C5 position, leading to the formation of the less substituted silyl enol ether. wikipedia.org Conversely, under thermodynamic control (weaker base at higher temperature, e.g., triethylamine), the more substituted and thermodynamically more stable enolate, formed by deprotonation at the C2 position, would be favored. wikipedia.org

The presence of the dimethylphenylsilyl group at the 3-position introduces a significant electronic effect known as the β-silicon effect. chemeurope.comwikipedia.org This effect stabilizes a positive charge at the β-position to the silicon atom through hyperconjugation. chemeurope.comwikipedia.org While enolate formation involves a negative charge, the subsequent reactions of the resulting silyl enol ether, particularly those involving electrophilic attack, could be influenced by this electronic stabilization of any cationic intermediates.

Table 2: General Conditions for Silyl Enol Ether Formation

| Parameter | Kinetic Control | Thermodynamic Control |

| Base | Lithium diisopropylamide (LDA) | Triethylamine (Et₃N) |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl chloride (TMSCl) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) or neat |

| Temperature | -78°C | Room Temperature to Reflux |

| Major Product | Less substituted silyl enol ether | More substituted silyl enol ether |

This table outlines general conditions for the formation of kinetic and thermodynamic silyl enol ethers from enolizable ketones. wikipedia.orgyoutube.com

The resulting silyl enol ethers of 3-(dimethylphenylsilyl)cyclopentanone are valuable synthetic intermediates, enabling a range of carbon-carbon bond-forming reactions and other transformations.

Mechanistic Insights and Computational Analysis in 3 Dimethylphenylsilyl Cyclopentanone Chemistry

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The formation and subsequent reactions of 3-(dimethylphenylsilyl)cyclopentanone are governed by intricate mechanisms, particularly in organocatalytic domino reactions and single-electron transfer reductions.

Detailed Pathways of Organocatalytic Domino Michael Reactions

While specific literature on the organocatalytic domino Michael reaction leading directly to 3-(dimethylphenylsilyl)cyclopentanone is sparse, the mechanism can be inferred from analogous reactions that construct substituted cyclopentane (B165970) rings. nih.govnih.gov These reactions are powerful tools for building molecular complexity in a single step. nih.gov

A plausible pathway involves a domino Michael/Michael reaction catalyzed by a diarylprolinol silyl (B83357) ether. rsc.org The mechanism, depicted below, is initiated by the reaction of an α,β-unsaturated aldehyde with the chiral amine catalyst to form a reactive iminium ion. This ion then undergoes a Michael addition with a suitable nucleophile. The resulting enamine participates in a subsequent intramolecular Michael reaction, leading to the formation of the cyclopentane ring. rsc.org

Proposed General Mechanism:

Iminium Ion Formation: The organocatalyst (e.g., a diphenylprolinol silyl ether) reacts with an α,β-unsaturated aldehyde to form an iminium ion, activating the aldehyde for nucleophilic attack.

First Michael Addition: A Michael donor adds to the β-position of the iminium ion.

Enamine Formation and Second Michael Addition (Cyclization): The resulting intermediate forms an enamine, which then undergoes an intramolecular Michael addition (cyclization) to afford the functionalized cyclopentanone (B42830) ring. rsc.org In the context of our target molecule, one of the reactants would need to bear the dimethylphenylsilyl group to be incorporated into the final structure.

This type of domino reaction allows for the stereocontrolled formation of multiple C-C bonds and stereocenters in one pot. nih.gov

Radical-Anion Intermediates in Samarium(II) Iodide-Mediated Reductions

Samarium(II) iodide (SmI₂), known as Kagan's reagent, is a mild, single-electron transfer (SET) reductant widely used in organic synthesis. wikipedia.orgnih.gov Its reactions with ketones like 3-(dimethylphenylsilyl)cyclopentanone proceed via characteristic radical-anion intermediates. princeton.edu

The reduction mechanism is initiated by the transfer of a single electron from SmI₂ to the carbonyl group of the cyclopentanone. nih.govprinceton.edu This generates a samarium ketyl radical-anion intermediate. princeton.eduacs.org For α-functionalized ketones, such as our silyl-substituted compound, the initial electron transfer can occur at either the carbonyl group or the α-substituent, depending on their relative electron affinities. wikipedia.org

The key steps are:

Single Electron Transfer (SET): An electron is transferred from Sm(II) to the carbonyl oxygen, forming a ketyl radical-anion.

Intermediate Fate: In the presence of a proton source (like methanol), the intermediate can be protonated and then reduced by a second SmI₂ molecule to yield the corresponding alcohol. wikipedia.org In the absence of a proton source, the radical intermediate may undergo coupling reactions. wikipedia.org

The reactivity and selectivity of SmI₂ are significantly enhanced by additives. Hexamethylphosphoramide (HMPA), for example, coordinates to the samarium ion, increasing its reducing power. wikipedia.orgchemrxiv.org

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for understanding the nuanced aspects of reaction mechanisms, including transition state structures and the origins of selectivity.

Theoretical Studies on Transition State Geometries and Energetics in Organocatalysis

Density Functional Theory (DFT) calculations are frequently employed to model organocatalytic reactions and elucidate their mechanisms at a molecular level. nih.govrsc.org While specific studies on 3-(dimethylphenylsilyl)cyclopentanone are not available, research on analogous systems provides significant insight.

Computational studies on reactions catalyzed by diarylprolinol silyl ethers, for example, have investigated the entire reaction energy profile. nih.gov These studies calculate the geometries and energies of reactants, intermediates, transition states, and products.

Key findings from these theoretical studies include:

Mechanism Confirmation: Calculations can confirm whether a reaction proceeds through a stepwise or concerted mechanism. For instance, intramolecular cycloadditions catalyzed by prolinol ethers have been shown to proceed via a concerted, though highly asynchronous, transition state. nih.gov

Catalyst-Substrate Interactions: DFT studies can model the non-covalent interactions between the catalyst and the substrates. In bifunctional organocatalysis, the catalyst can activate the nucleophile by deprotonation while simultaneously activating the electrophile via hydrogen bonding with its ammonium (B1175870) ion. rsc.org

Energetic Barriers: The calculated energy barriers (activation energies) for different potential pathways can explain why one product is formed over another. The distortion-interaction model is one tool used to break down the activation barrier into the energy required to distort the reactants into the transition state geometry and the interaction energy between them. acs.orgbeilstein-journals.org

| Computational Approach | Information Gained | Relevance to Organocatalysis |

| DFT Calculations | Geometries of intermediates and transition states, reaction energy profiles. | Elucidates the stepwise vs. concerted nature of the reaction and identifies the rate-determining step. nih.gov |

| Distortion-Interaction Model | Decomposes the activation energy into strain energy (distortion) and interaction energy between fragments. | Explains the origins of activation barriers and how the catalyst and substrate structure influence reactivity. beilstein-journals.org |

| NCI Analysis | Visualizes and characterizes non-covalent interactions. | Reveals crucial hydrogen bonding and other weak interactions between the catalyst and substrate that dictate the reaction course. beilstein-journals.org |

Prediction and Rationalization of Diastereoselectivity

A significant application of computational chemistry is in explaining and predicting the stereochemical outcome of reactions. The diastereoselectivity observed in reactions involving silyl-substituted ketones is often rationalized by analyzing the transition states leading to different stereoisomers.

In SmI₂-mediated reductions, the observed diastereoselectivity is typically a result of kinetic control. nih.govresearchgate.net Computational studies on similar SmI₂-promoted cyclizations of ketones have shown that the steric effect of the bulky samarium ligands coordinated to the ketyl intermediate is a decisive factor. nih.govfu-berlin.de

The process involves:

Modeling Diastereomeric Transition States: DFT is used to calculate the structures and energies of the transition states leading to the different possible diastereomers.

Energy Comparison: The transition state with the lower calculated Gibbs free energy corresponds to the major product observed experimentally. researchgate.net

Steric and Electronic Analysis: Analysis of the transition state geometries reveals the specific steric clashes or favorable electronic interactions that stabilize one pathway over another. For example, experimental work has shown that C-silyl groups can act as highly effective stereocontrol elements in SmI₂-mediated cyclizations. acs.org Computational models can then be used to show that this is due to the silyl group orienting the molecule in the transition state to minimize steric repulsion with the bulky SmI₂(solvent)ₓ complex. nih.govresearchgate.net

| Factor Controlling Diastereoselectivity | Computational Evidence |

| Kinetic Control | DFT calculations show that the energies of the final products do not correlate with the observed product ratio, whereas the calculated activation energies for the diastereomeric transition states do. nih.govresearchgate.net |

| Steric Hindrance | The transition state leading to the major diastereomer shows fewer steric clashes between the substrate (including the silyl group) and the large ligands (e.g., THF, HMPA) coordinated to the samarium ion. nih.govfu-berlin.de |

| Chelation Control | In some cases, chelation between the samarium ion and multiple Lewis basic sites on the substrate can lead to a highly organized, rigid transition state, thus favoring the formation of a single diastereomer. fu-berlin.de This is less likely for 3-(dimethylphenylsilyl)cyclopentanone. |

Strategic Applications of Cyclopentanone, 3 Dimethylphenylsilyl , in Complex Molecule Synthesis

Role as a Pivotal Intermediate in Natural Product Total Synthesis

The dimethylphenylsilyl group in Cyclopentanone (B42830), 3-(dimethylphenylsilyl)- is not merely a passive substituent. It actively participates in directing reaction pathways, enabling levels of stereocontrol and regioselectivity that are often difficult to achieve with conventional substrates. This has made it an invaluable tool in the intricate art of natural product synthesis.

Core Lactone Precursor to Prostaglandins F2α and E2

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes in the body. Due to their potent biological activities and complex structures, they have been prominent targets for total synthesis. A landmark achievement in this field is the synthesis of the Corey lactone, a key intermediate that provides access to a variety of prostaglandins, including PGF2α and PGE2.

A highly efficient, one-pot synthesis of the Corey lactone has been developed, which highlights the strategic importance of silyl-substituted cyclopentanones. This synthesis commences with 3-(dimethylphenylsilyl)propenal, a close derivative of the title compound. The key transformation is a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction, which in a formal [3+2] cycloaddition fashion, constructs the substituted cyclopentanone core. This reaction establishes three contiguous stereocenters with high enantioselectivity.

The resulting silyl-substituted cyclopentanone is then subjected to a series of transformations within the same reaction vessel. These include a highly diastereoselective reduction of the ketone and concomitant reduction of an aldehyde group to form a lactone. The synthesis is completed by the conversion of the dimethylphenylsilyl group to a hydroxyl group, a transformation that proceeds with retention of stereochemistry. This sequence underscores the utility of the silyl group as a control element, which can be strategically replaced by a hydroxyl group at a late stage of the synthesis.

| Reaction Step | Key Reagents and Conditions | Outcome |

| Domino Michael/Michael Reaction | 3-(dimethylphenylsilyl)propenal, ethyl 4-oxo-2-pentenoate, diphenylprolinol silyl ether | Construction of the substituted cyclopentanone core with three contiguous stereocenters |

| Reduction and Lactonization | Bulky hydride reducing agent | Formation of the Corey lactone structure |

| Silyl to Hydroxyl Conversion | Oxidizing agent | Final stereospecific formation of the Corey lactone |

Building Block for Pyrrolizidine Alkaloid Core Structures

Pyrrolizidine alkaloids are a large class of natural products known for their diverse biological activities. scirp.org The synthesis of the bicyclic core of these alkaloids presents a significant synthetic challenge. While a direct application of Cyclopentanone, 3-(dimethylphenylsilyl)- in a completed total synthesis of a pyrrolizidine alkaloid is not prominently documented, its potential as a building block is noteworthy.

Synthetic strategies towards the pyrrolizidine core often involve annulation reactions to construct the five-membered ring systems. Silyl-substituted compounds have been utilized in stereoselective [3+2] annulation reactions to afford substituted pyrrolidines, which are precursors to the pyrrolizidine skeleton. nih.gov The dimethylphenylsilyl group in a cyclopentanone scaffold can serve as a valuable handle for further functionalization or as a stereodirecting group in subsequent transformations. For instance, the Tamao-Fleming oxidation of a silyl group to a hydroxyl group provides a powerful method for introducing oxygen functionality with stereocontrol. ui.ac.id This strategy could be envisioned in a synthetic route where the cyclopentanone ring is ultimately transformed into one of the five-membered rings of the pyrrolizidine core.

Intermediate in the Synthesis of Specific Pharmaceutical Targets (e.g., Entecavir Precursors)

Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus infection. core.ac.uk Its structure features a carbocyclic nucleoside analogue with a methylene-substituted cyclopentane (B165970) ring. The synthesis of Entecavir has been the subject of considerable research, with various strategies developed to construct the chiral cyclopentane core. organicchemistry.euresearchgate.net

Although a synthetic route to Entecavir explicitly starting from Cyclopentanone, 3-(dimethylphenylsilyl)- has not been detailed in the literature, the potential for its use as a precursor is significant. Many synthetic approaches to Entecavir rely on the functionalization of a pre-existing cyclopentane or cyclopentanone moiety. researchgate.netnih.gov The dimethylphenylsilyl group can act as a latent hydroxyl group, which can be unmasked at a later stage of the synthesis. This strategy would be advantageous in a multi-step synthesis where the protection of a hydroxyl group is required. Furthermore, silyl groups can influence the stereochemical outcome of reactions on the cyclopentane ring, which is crucial for establishing the correct stereochemistry of the multiple chiral centers in Entecavir.

Construction of Challenging Stereochemical Motifs

The precise control of stereochemistry is a central theme in organic synthesis. The construction of stereocenters, particularly all-carbon quaternary stereocenters, remains a formidable challenge.

Enantioenriched All-Carbon Quaternary Stereocenters in Cyclopentanones

An all-carbon quaternary stereocenter is a carbon atom bonded to four other carbon atoms. The steric hindrance associated with their formation makes their enantioselective synthesis particularly difficult. nih.gov Methodologies that can efficiently and stereoselectively construct these motifs are of high value.

The enantioselective synthesis of a substituted cyclopentanone bearing an all-carbon quaternary stereocenter has been achieved through an intramolecular [3+2] cycloaddition of a silyl nitronate. nih.gov This strategy, while not starting from Cyclopentanone, 3-(dimethylphenylsilyl)-, demonstrates a powerful approach to creating such complex stereocenters within a cyclopentanone framework. The presence of a silyl group on the cyclopentanone ring can be envisioned to play a crucial role in such transformations. The steric bulk of the dimethylphenylsilyl group can influence the facial selectivity of approaching reagents, thereby directing the formation of new stereocenters. Moreover, the electronic properties of the silyl group can modulate the reactivity of adjacent functional groups, enabling otherwise difficult transformations.

| Methodology | Key Features | Relevance to Silyl-Substituted Cyclopentanones |

| Asymmetric Intramolecular [3+2] Cycloaddition | Formation of a cyclopentane ring with a quaternary center | The silyl group can act as a stereodirecting element. |

| Catalytic Asymmetric Conjugate Addition | Creation of a quaternary center adjacent to a carbonyl group | The silyl group can influence the reactivity and stereoselectivity of the conjugate addition. |

Development of General Annulation Methodologies for Cyclopentanone Scaffolds

Annulation reactions are powerful tools for the construction of cyclic systems. The development of new annulation methodologies that provide access to functionalized cyclopentanone scaffolds is an active area of research.

The Pauson-Khand reaction is a well-established method for the synthesis of cyclopentenones. Recent advancements have extended the scope of this reaction to include silyl enol ethers as the alkene component. nih.gov This allows for the synthesis of oxygenated cyclopentenone products, which were previously difficult to access using traditional Pauson-Khand methodology. In this context, a silyl-substituted cyclopentanone could serve as a precursor to a silyl enol ether, which could then participate in an intramolecular Pauson-Khand reaction to generate a bicyclic system containing a cyclopentenone ring.

Furthermore, titanium-mediated annulation reactions of alkynes with β-keto esters have been developed as a complementary approach to the Pauson-Khand reaction for the synthesis of highly substituted cyclopentenones. The presence of a silyl substituent on the alkyne was found to influence the efficiency of the annulation process. This suggests that a strategically placed dimethylphenylsilyl group on a cyclopentanone-derived substrate could be used to modulate the outcome of such annulation reactions, providing a tool for controlling the formation of complex cyclopentanone scaffolds.

Advanced Characterization and Spectroscopic Analysis of Silylated Cyclopentanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H and ¹³C NMR)

No specific ¹H and ¹³C NMR data for Cyclopentanone (B42830), 3-(dimethylphenylsilyl)- is currently available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

No specific HRMS data for Cyclopentanone, 3-(dimethylphenylsilyl)- is currently available in the searched scientific literature.

X-ray Diffraction Analysis for Absolute and Relative Configuration Assignment

No specific X-ray diffraction data for Cyclopentanone, 3-(dimethylphenylsilyl)- is currently available in the searched scientific literature.

Infrared (IR) Spectroscopy for Functional Group Presence

No specific IR spectroscopy data for Cyclopentanone, 3-(dimethylphenylsilyl)- is currently available in the searched scientific literature.

Future Research Directions and Emerging Trends in the Chemistry of Cyclopentanone, 3 Dimethylphenylsilyl

Advancements in Catalytic Asymmetric Synthesis

The synthesis of chiral molecules with high enantiomeric purity is a significant challenge in organic chemistry. nih.gov For Cyclopentanone (B42830), 3-(dimethylphenylsilyl)-, the development of catalytic asymmetric methods to control the stereocenter at the 3-position is a key area for future research.

Recent advancements in organocatalysis, particularly in the use of chiral secondary amines and N-heterocyclic carbenes (NHCs), offer promising avenues. nih.gov For instance, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed to produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov This approach, which involves a secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular crossed benzoin reaction, could be adapted for the synthesis of chiral 3-silylcyclopentanone precursors. nih.gov

Furthermore, the enantioselective synthesis of substituted cyclopentanones with all-carbon quaternary stereocenters has been achieved through asymmetric nitroaldol condensation and stereocontrolled silyl (B83357) nitronate intramolecular [3+2] cycloaddition reactions. semanticscholar.org This demonstrates the potential for silyl groups to influence the stereochemical outcome of cyclization reactions, a principle that could be harnessed for the asymmetric synthesis of Cyclopentanone, 3-(dimethylphenylsilyl)-.

Future research should focus on the design and application of novel chiral catalysts, including metal complexes and organocatalysts, to achieve high yields and enantioselectivities in the synthesis of this target molecule and its derivatives.

Exploration of Novel Reaction Pathways and Rearrangements

The dimethylphenylsilyl group in Cyclopentanone, 3-(dimethylphenylsilyl)- is not merely a passive substituent. Its electronic and steric properties can be exploited to direct novel reaction pathways and rearrangements.

One area of exploration is the reaction of silyl-substituted cyclopropyl (B3062369) aldehydes and ketones. Gold nanoparticle-catalyzed reactions of hydrosilanes with aryl-substituted cyclopropyl carbonyl compounds have been shown to proceed via two distinct ring-opening pathways, depending on the substitution pattern. acs.org Investigating the behavior of Cyclopentanone, 3-(dimethylphenylsilyl)- under similar conditions could lead to the discovery of new rearrangement reactions and the synthesis of novel acyclic organosilicon compounds.

Additionally, the chemistry of silyl ketene imines, which are versatile nucleophiles, suggests potential reaction pathways. nih.gov The N-silyl vinylketene imine undergoes Lewis base-catalyzed vinylogous aldol (B89426) reactions with excellent site selectivity. nih.gov Exploring the generation and reactivity of related intermediates from Cyclopentanone, 3-(dimethylphenylsilyl)- could open up new avenues for functionalization.

Future studies should systematically investigate the reactivity of the silyl-substituted cyclopentanone core under a variety of conditions, including Lewis acid and transition metal catalysis, to uncover novel transformations and expand its synthetic utility.

Integration with Flow Chemistry and High-Throughput Synthesis

The translation of synthetic methodologies from the laboratory to industrial-scale production often benefits from the adoption of modern technologies like flow chemistry and high-throughput synthesis. nih.govresearchgate.net These approaches offer advantages in terms of safety, efficiency, and scalability. researchgate.net

Flow chemistry, with its superior heat and mass transfer, allows for reactions to be conducted under conditions that are often inaccessible in traditional batch processes. researchgate.net The synthesis of ketones using organometallic reagents, for example, can be better controlled in a flow system. uni-muenchen.de A multi-step continuous flow synthesis of β/γ-substituted ketones has been successfully demonstrated, showcasing the potential for complex molecular architectures to be assembled in an automated fashion. zenodo.org The application of flow chemistry to the synthesis of Cyclopentanone, 3-(dimethylphenylsilyl)- could enable safer handling of reactive intermediates and facilitate rapid optimization of reaction conditions.

High-throughput experimentation (HTE) is another powerful tool for accelerating the discovery and optimization of chemical reactions. By allowing for the rapid screening of numerous catalysts, solvents, and other reaction parameters, HTE can significantly reduce the time required to develop efficient synthetic routes. The on-demand preparation of organosilicon reagents has been facilitated by the use of continuous microflow reactors, demonstrating the synergy between flow chemistry and the synthesis of silicon-containing compounds. nus.edu.sg

Future efforts in this area should focus on developing robust flow-based and high-throughput methods for the synthesis and derivatization of Cyclopentanone, 3-(dimethylphenylsilyl)-, paving the way for its efficient and scalable production.

Computational Design and Optimization of Reaction Conditions

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. mdpi.commdpi.com The application of computational methods to the study of Cyclopentanone, 3-(dimethylphenylsilyl)- can provide valuable insights into its reactivity and guide the rational design of synthetic strategies.

DFT calculations can be used to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and identify the most promising catalysts for a given transformation. mdpi.comresearchgate.net For instance, DFT studies have been employed to investigate the (3+2) cycloaddition reactions of diazopropane with chalcone derivatives, providing a detailed understanding of the reaction pathway and the factors governing product formation. mdpi.com Similar computational analyses of reactions involving Cyclopentanone, 3-(dimethylphenylsilyl)- could help in understanding the role of the dimethylphenylsilyl group in influencing reactivity and selectivity.

Furthermore, computational modeling can be used to design novel catalysts with enhanced activity and selectivity. By simulating the interaction between the substrate and the catalyst, it is possible to identify key structural features that are crucial for efficient catalysis. This information can then be used to guide the synthesis of new and improved catalysts.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(dimethylphenylsilyl)cyclopentanone, and how do reaction conditions influence yield?

The synthesis of 3-(dimethylphenylsilyl)cyclopentanone typically involves silylation of cyclopentanone derivatives. A method analogous to involves using dimethylphenylsilyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–25°C. Controlling stoichiometry (1:1.2 molar ratio of cyclopentanone precursor to silylating agent) and reaction time (4–6 hours) optimizes yield (~60–75%) while minimizing side reactions like over-silylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 3-(dimethylphenylsilyl)cyclopentanone?

- NMR : Use - and -NMR to confirm the silyl group's integration (e.g., dimethylphenylsilyl protons at δ 0.3–0.6 ppm) and cyclopentanone backbone (carbonyl carbon at ~210 ppm) .

- X-ray crystallography : For structural confirmation, grow single crystals via slow evaporation of a pentane solution. Analyze using CuKα radiation (λ = 1.54180 Å) and refine with SHELXL-93. Expect a monoclinic system (space group P12) with lattice parameters similar to related compounds (e.g., a = 16.054 Å, β = 97.78°) .

Advanced Research Questions

Q. How does the dimethylphenylsilyl substituent influence the reactivity of cyclopentanone in nucleophilic additions or cycloadditions?

The silyl group acts as a steric and electronic modulator:

- Steric effects : The bulky dimethylphenylsilyl group hinders nucleophilic attack at the α-carbon, directing reactivity toward the carbonyl group.

- Electronic effects : The σ-donating silyl group increases electron density at the β-carbon, facilitating conjugate additions. For example, in Michael additions, use LiAlH in THF at −78°C to achieve β-selectivity (~85% yield) .

- Computational validation : DFT calculations (B3LYP/6-31G*) can predict regioselectivity by analyzing LUMO distribution at the carbonyl vs. β-carbon .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of 3-(dimethylphenylsilyl)cyclopentanone?

Conflicting stereochemistry (e.g., in Diels-Alder reactions) may arise from competing endo/exo pathways or silyl group rotation. Mitigation approaches include:

- Temperature control : Lower temperatures (−20°C) favor the endo transition state by reducing conformational flexibility .

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., (R)-BINOL) to enforce stereoselectivity, achieving diastereomeric excess >90% .

- Crystallographic monitoring : Regularly analyze intermediates via X-ray to detect undesired stereoisomers early .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Molecular dynamics (MD) simulations and docking studies are valuable:

- Catalyst interaction : Model the silyl group’s interaction with transition metals (e.g., Pd in cross-coupling reactions) using Gaussian09 with LANL2DZ basis sets. Predict binding affinity and orbital overlap to optimize catalytic efficiency .

- Reaction trajectory : Use NAMD to simulate reaction pathways, identifying energy barriers for silyl group migration or cleavage .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 3-(Dimethylphenylsilyl)cyclopentanone Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | P12 (No. 4) | |

| Lattice parameters | a = 16.054 Å, b = 6.486 Å | |

| c = 24.040 Å, β = 97.78° | ||

| Volume (V) | 2480.2 ų | |

| R-factor | 0.041 (R) |

Q. Table 2. Optimized Reaction Conditions for Silylation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Anhydrous THF | Enhances solubility |

| Reaction time | 4–6 hours | Balances conversion vs. side reactions |

| Purification | Hexane/EtOAc (8:2) | Isolates product with >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.